3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one
Description
The compound 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at the 3-position with a 2-oxoethyl group linked to a 7-(o-tolyl)-1,4-thiazepane moiety. Quinazolin-4(3H)-ones are heterocyclic systems with broad pharmacological activities, including antitumor, antibacterial, and enzyme inhibitory properties .
Properties
IUPAC Name |
3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-6-2-3-7-17(16)20-10-11-24(12-13-28-20)21(26)14-25-15-23-19-9-5-4-8-18(19)22(25)27/h2-9,15,20H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYGANDJBBPPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis may begin with commercially available quinazolin-4-one.
Key Reactions
Condensation: : This involves the formation of the 2-oxoethyl linkage by reacting the resulting intermediate with suitable reagents under controlled temperature and pressure conditions.
Reaction Conditions: : Typical conditions may involve the use of solvents like dichloromethane, catalysts such as palladium, and other reagents that facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial methods for the large-scale production of this particular compound may not be well-documented, industrial synthesis would likely involve optimized versions of the lab-scale reactions with emphasis on yield, purity, and cost-efficiency. This might include continuous flow reactors, enhanced catalytic processes, and streamlined purification steps.
Chemical Reactions Analysis
Core Quinazolinone Reactivity
The quinazolin-4(3H)-one scaffold is a nitrogen-containing heterocycle with well-documented reactivity, particularly at positions 2, 3, and 4. Key reactions include:
1.1. Alkylation and Acylation at N3
-
The N3 position of quinazolin-4(3H)-one is nucleophilic and prone to alkylation or acylation. For example, ethyl chloroacetate reacts with 2-mercapto-3-phenylquinazolin-4(3H)-one to form thioether derivatives (e.g., ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate) .
-
Application to target compound : The ethyl ketone group in the side chain may undergo similar alkylation or serve as a leaving group in nucleophilic substitutions.
1.2. Electrophilic Substitution
-
Quinazolinones undergo nitration and sulfonation at aromatic positions. For instance, nitration of quinazoline with fuming HNO₃ yields 6-nitroquinazoline .
-
Target compound : The o-tolyl group on the thiazepane ring could direct electrophilic substitution (e.g., nitration) at para positions.
2.1. Thiazepane Ring Reactivity
-
The 1,4-thiazepane moiety contains a sulfur atom and secondary amine, enabling:
2.2. Ketone Reactivity
-
The 2-oxoethyl group participates in:
3.1. Quinazolinone Core Functionalization
3.2. Thiazepane Side-Chain Modifications
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| S-Oxidation | H₂O₂, AcOH | Sulfoxide or sulfone derivatives |
| Amide Formation | Carboxylic acid chlorides, DIPEA | Amidation at the secondary amine |
Biological Activity Implications
While direct data for this compound are unavailable, structurally related quinazolinones exhibit:
-
Anticancer Activity : Inhibition of EGFR kinases via hydrogen bonding with the quinazolinone core .
-
Antimicrobial Properties : Enhanced by electron-withdrawing substituents (e.g., nitro groups) .
Key Challenges and Opportunities
-
Stereochemistry : The thiazepane ring introduces stereogenic centers, complicating synthesis and purification.
-
Stability : The ketone and sulfur moieties may degrade under prolonged acidic/oxidizing conditions.
Scientific Research Applications
Pharmacological Applications
The quinazolinone scaffold, which includes the compound , has been widely recognized for its potential as a therapeutic agent. The specific pharmacological applications include:
- Antimicrobial Activity : Quinazolinones are known for their antibacterial properties. They function by inhibiting bacterial ribosome activity, thereby preventing protein synthesis. This mechanism is crucial for developing new antibiotics, particularly against resistant strains of bacteria .
- Anticancer Properties : Recent studies have demonstrated that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one have shown promising results in inhibiting the growth of prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells . The IC50 values indicate potent activity, suggesting that these compounds could serve as lead candidates in cancer therapy.
Antioxidant Properties
Another important application of this compound is its antioxidant potential. Research indicates that quinazolinone derivatives can act as effective antioxidants by scavenging free radicals and reducing oxidative stress. The presence of hydroxyl groups in certain derivatives enhances their antioxidant capacity, making them suitable for further development in treating oxidative stress-related conditions .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
- Cytotoxicity Evaluation : A study conducted on a series of quinazolinone derivatives highlighted their cytotoxic effects against various cancer cell lines. The compound this compound was evaluated alongside other derivatives, demonstrating a significant reduction in cell viability at specific concentrations .
- Antimicrobial Testing : In another research effort, derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the quinazolinone structure enhanced antibacterial activity, paving the way for novel antibiotic development .
Summary Table of Applications
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : May interact with specific enzymes, receptors, or nucleic acids.
Pathways Involved: : Could inhibit or activate biochemical pathways through binding to active sites or altering conformations of biomolecules.
Comparison with Similar Compounds
Structural Modifications and Carbonic Anhydrase (CA) Inhibition
Quinazolin-4(3H)-one derivatives with sulfur-containing substituents demonstrate significant CA inhibitory activity. Key findings include:
- Aliphatic vs. Benzylthio Substituents :
- 2-(Aliphatic-thio)quinazolin-4(3H)-ones (e.g., compounds 2–4) exhibit potent inhibition of hCA II (KI: 6.4–14.2 nM) and hCA IX (KI: 7.1–12.6 nM), outperforming 2-(benzylthio) analogs (KI: 66.5–740.2 nM) .
- The larger, more rigid thiazepane substituent in the target compound may enhance selectivity or binding kinetics due to its cyclic structure, though direct CA inhibition data are unavailable.
- Electron-Withdrawing Groups: Introducing substituents like 4-Cl, 4-F, or 4-NO₂ on benzylthio derivatives (e.g., compound 7, 9, 11) improves hCA I inhibition (KI: 50.7–93.6 nM) compared to unsubstituted analogs .
Table 1: CA Inhibition by Quinazolin-4(3H)-one Derivatives
| Substituent Type | Target CA Isoform | KI (nM) | Reference |
|---|---|---|---|
| 2-(Aliphatic-thio) | hCA II | 6.4–14.2 | |
| 2-(Benzylthio) | hCA II | 66.5–173.4 | |
| 2-(4-NO₂-benzylthio) | hCA I | 50.7 | |
| 7-(o-Tolyl)-1,4-thiazepane* | N/A | Not reported | — |
*Hypothetical comparison based on structural analogs.
Antibacterial Activity
Quinazolin-4(3H)-one derivatives with halogenated aryl groups show notable antibacterial effects:
- Fluorophenyl and Chlorophenyl Derivatives :
- Compounds 9a (4-fluorophenyl) and 9h (4-chlorophenyl) inhibit Proteus vulgaris and Bacillus subtilis with inhibition zones of 1.1–1.4 cm .
- The o-tolyl group in the target compound may reduce antibacterial potency compared to para-halogenated analogs due to steric hindrance or reduced electronic effects.
Antitumor and Cytotoxic Potential
- The thiazepane moiety in the target compound could enhance cytotoxicity by improving membrane permeability or targeting kinases, as seen in other heterocyclic systems .
Kinase Inhibition :
Structural and Electronic Effects
- Thiazepane vs.
- o-Tolyl vs. Other Aryl Groups :
- The methyl group in the ortho position could hinder π-π stacking or hydrogen bonding compared to para-substituted aryl groups, impacting target engagement .
Biological Activity
The compound 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 343.4 g/mol. The structure features a quinazolinone core linked to a thiazepane moiety, which is believed to enhance its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O2S |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 1705092-09-6 |
The biological activity of quinazolinone derivatives often involves their interaction with specific biological targets. For instance, they can act as inhibitors of key enzymes or receptors involved in disease processes. The presence of the thiazepane ring may influence these interactions, enhancing potency and selectivity.
- Antimicrobial Activity : Quinazolinone derivatives have shown promising antimicrobial properties. Research indicates that they can inhibit bacterial growth by targeting ribosomal protein synthesis, similar to other known antibiotics like oxazolidinones .
- Anticancer Properties : Studies have demonstrated that compounds with a quinazolinone scaffold exhibit significant anticancer activity against various cancer cell lines. For example, compounds derived from quinazolinones have been reported to inhibit dihydrofolate reductase (DHFR), leading to reduced proliferation of cancer cells .
- Anti-inflammatory and Analgesic Effects : Quinazolinone derivatives are also noted for their anti-inflammatory properties, which may be mediated through inhibition of pro-inflammatory cytokines and pathways .
Case Studies and Research Findings
Several studies have focused on the biological activity of quinazolinone derivatives, including those structurally similar to this compound:
- Antimicrobial Studies : A study reported that certain quinazolinone derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Antitumor Activity : In vitro assays showed that specific derivatives displayed IC50 values ranging from 2.08 μM to 10 nM against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . These results suggest that modifications on the quinazolinone structure can lead to enhanced anticancer efficacy.
Q & A
Q. What are the primary synthetic routes for 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one, and what are their limitations?
- Methodological Answer : The compound can be synthesized via alkylation of quinazolinone derivatives with halogenated intermediates or through copper-catalyzed reactions using methyl ketones and DMPA as a one-carbon source . However, common challenges include the need for metal catalysts (e.g., copper), prolonged reaction times, and the requirement for pre-synthesized intermediates, which complicate scalability and purity . Alternative routes, such as nucleophilic substitution of fluorinated precursors (e.g., 7-fluoro-4-quinazolinone) with hydroxyl-containing substrates, offer higher yields (~92%) and fewer steps, though they may lack regioselectivity .
Q. How is structural characterization of this quinazolinone derivative typically performed?
- Methodological Answer : Structural confirmation relies on a combination of 1H/13C NMR for elucidating proton and carbon environments (e.g., distinguishing o-tolyl substituents) , IR spectroscopy for identifying carbonyl (C=O) and thiazepane ring vibrations , and HRMS for molecular weight validation . Crystallographic studies, such as those comparing planar conformations of similar quinazolinones, can resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) is used to assess binding affinities to target proteins, such as Mycobacterium tuberculosis shikimate kinase (docking scores: -8.5 to -8.6 kcal/mol for analogous quinazolinones) . Molecular dynamics simulations (100 ns trajectories) validate stability in binding pockets, while in silico toxicity profiling (ADMET) predicts pharmacokinetic properties. Contradictions between docking scores and in vitro activity can arise from solvation effects or protein flexibility, necessitating experimental validation .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Methodological Answer : SAR analysis focuses on modifying the thiazepane ring (e.g., substituent position) and quinazolinone core (e.g., halogenation or heterocyclic fusion). For example:
- Antimicrobial Activity : Fluorophenyl substitutions at the 3-position enhance activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .
- GABAAR Modulation : Analogues with o-tolyl groups (e.g., methaqualone derivatives) show nanomolar potency as positive allosteric modulators, suggesting similar potential for this compound .
- Anti-inflammatory Effects : Pyridyl or thiazolidinone substitutions improve COX-2 selectivity, reducing IC50 values by 2–3 fold .
Q. How should researchers address contradictions in biological data across studies?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell lines, incubation times) or compound purity. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
